molecular formula C19H19NO3S2 B2369137 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide CAS No. 2185590-55-8

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide

Cat. No.: B2369137
CAS No.: 2185590-55-8
M. Wt: 373.49
InChI Key: MWDLSBAPZQGRMJ-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and an ethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of two thiophene rings. This can be achieved using methods such as Stille coupling or Suzuki coupling, often involving palladium catalysts.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl moiety.

    Formation of the Ethoxybenzamide Structure: The ethoxybenzamide can be synthesized by reacting 4-ethoxybenzoic acid with an amine, followed by coupling with the bithiophene-hydroxyethyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide has several scientific research applications:

    Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.

    Materials Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler compound with two thiophene rings, used in organic electronics.

    4-Ethoxybenzoic Acid: A precursor in the synthesis of ethoxybenzamide derivatives.

    N-(2-Hydroxyethyl)benzamide: A compound with a similar hydroxyethyl and benzamide structure.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide is unique due to the combination of its bithiophene moiety, hydroxyethyl group, and ethoxybenzamide structure. This combination imparts specific electronic and steric properties that make it suitable for a wide range of applications, from organic electronics to medicinal chemistry.

Properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-2-23-15-5-3-13(4-6-15)19(22)20-11-16(21)18-8-7-17(25-18)14-9-10-24-12-14/h3-10,12,16,21H,2,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDLSBAPZQGRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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